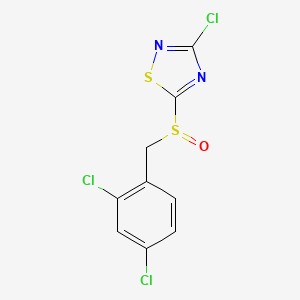
3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole: is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine: In medicine, research is ongoing to explore its potential as an anticancer agent. The compound’s ability to interfere with specific cellular pathways may lead to the development of new cancer therapies.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
- 3-Chloro-5-(2,4-dichlorobenzylthio)-1,2,4-thiadiazole
- 3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole
Comparison: Compared to its analogs, 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole exhibits unique reactivity due to the presence of the sulfinyl group. This functional group imparts distinct chemical properties, such as increased polarity and the ability to participate in specific oxidation and reduction reactions. These characteristics make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H5Cl3N2OS2 |
|---|---|
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
3-chloro-5-[(2,4-dichlorophenyl)methylsulfinyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H5Cl3N2OS2/c10-6-2-1-5(7(11)3-6)4-17(15)9-13-8(12)14-16-9/h1-3H,4H2 |
Clave InChI |
BQFZPPLZEQWTER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CS(=O)C2=NC(=NS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















